2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring and an isoindole structure. The thiazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The isoindole structure is often found in compounds with significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions often require moderate heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a thiazole ring and an isoindole structure. This combination imparts a diverse range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O2S/c1-12-6-8-13(9-7-12)17-20-14(11-24-17)10-21-18(22)15-4-2-3-5-16(15)19(21)23/h2-3,6-9,11,15-16H,4-5,10H2,1H3 |
InChI Key |
PYPZWPXGRZICIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C4CC=CCC4C3=O |
Origin of Product |
United States |
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